REACTION_CXSMILES
|
C([O:3][C:4](=[O:18])[C:5]1[CH:10]=[CH:9][N:8]=[C:7]([CH:11]([O:15][CH2:16][CH3:17])[O:12][CH2:13][CH3:14])[CH:6]=1)C.[OH-].[Na+]>O1CCCC1>[CH2:16]([O:15][CH:11]([O:12][CH2:13][CH3:14])[C:7]1[CH:6]=[C:5]([CH:10]=[CH:9][N:8]=1)[C:4]([OH:18])=[O:3])[CH3:17] |f:1.2|
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Name
|
2-diethoxymethyl-isonicotinic acid ethyl ester
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Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=CC(=NC=C1)C(OCC)OCC)=O
|
Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir for 2 h at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C=1C=C(C(=O)O)C=CN1)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |